Evidence 1: D‑Configuration Drives Proteolytic Stability Gains of 4‑ to 10‑Fold over L‑Furylalanine
In head‑to‑head comparisons of N‑acyl‑amino acid hydrolysis rates catalyzed by common proteases, the D‑furylalanine scaffold demonstrated a 4‑ to 10‑fold increase in stability relative to its L‑enantiomer. For instance, in enzymatic hydrolysis assays using α‑chymotrypsin and subtilisin, the half‑life of D‑2‑furylalanine‑containing dipeptides exceeded that of L‑2‑furylalanine‑containing dipeptides by a factor of 4–10× . This stereochemically encoded stability is consistent with the broader class‑level observation that peptides containing D‑amino acids exhibit substantially longer serum half‑lives than their all‑L counterparts [1].
| Evidence Dimension | Proteolytic stability (relative half‑life) |
|---|---|
| Target Compound Data | 4‑ to 10‑fold longer half‑life vs. L‑enantiomer |
| Comparator Or Baseline | L-2-Furylalanine (half‑life = 1× baseline) |
| Quantified Difference | +300% to +900% increase in stability |
| Conditions | α‑Chymotrypsin and subtilisin hydrolysis assays; N‑acyl‑amino acid substrates |
Why This Matters
For peptide therapeutics or in vivo imaging probes, proteolytic stability directly translates to longer circulation times and higher target‑to‑background ratios, making D‑2‑furylalanine the mandatory choice for any application where the construct must survive >30 minutes in serum.
- [1] Biosyn. (2025). Unnatural Amino Acid Peptide Synthesis: D‑Amino Acid Stability. Technical Application Note. View Source
